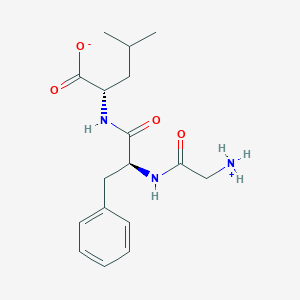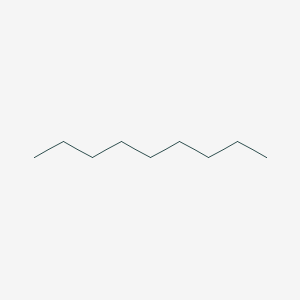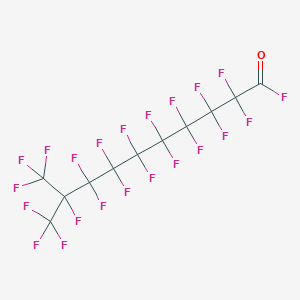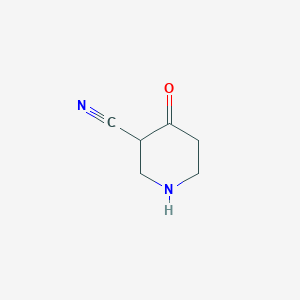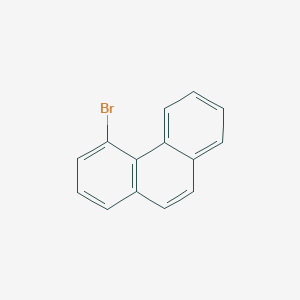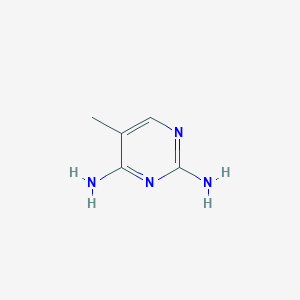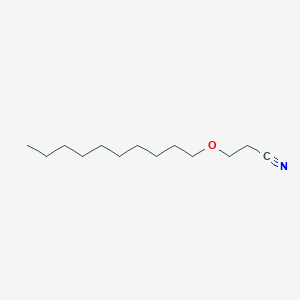
3-Decoxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decoxypropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Hydroxypropionitrile and has the chemical formula C3H5NO. It is a colorless liquid that is soluble in water and has a boiling point of 115°C. In
Mécanisme D'action
The mechanism of action of 3-Decoxypropanenitrile is not well understood. However, it is believed that this compound may act as a nucleophile in certain reactions due to the presence of the nitrile group. It may also act as a precursor for the synthesis of other compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Decoxypropanenitrile are not well documented. However, it is believed that this compound may have toxic effects on living organisms due to its potential to release cyanide ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Decoxypropanenitrile in lab experiments is its potential as a precursor for the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, the potential toxic effects of this compound on living organisms may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Decoxypropanenitrile. One area of research is the development of new methods for the synthesis of this compound. Additionally, this compound may be explored for its potential use in the production of biodegradable materials and energy storage devices. Further studies are also needed to better understand the mechanism of action and potential toxic effects of 3-Decoxypropanenitrile.
Conclusion:
In conclusion, 3-Decoxypropanenitrile is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of research.
Applications De Recherche Scientifique
3-Decoxypropanenitrile has potential applications in various fields of scientific research. It has been studied for its use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is also being explored for its potential use in the production of biodegradable polymers. Additionally, 3-Decoxypropanenitrile has been studied for its potential use in the development of new materials for energy storage and conversion.
Propriétés
Numéro CAS |
16728-51-1 |
|---|---|
Nom du produit |
3-Decoxypropanenitrile |
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
3-decoxypropanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-10,12-13H2,1H3 |
Clé InChI |
VBBZORLTUCTLEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCC#N |
SMILES canonique |
CCCCCCCCCCOCCC#N |
Autres numéros CAS |
16728-51-1 |
Description physique |
Liquid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

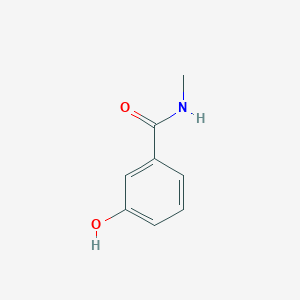
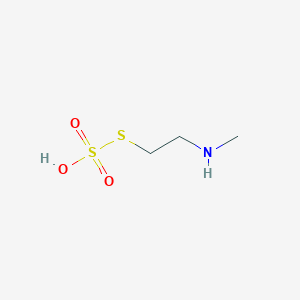
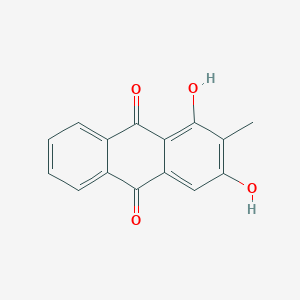
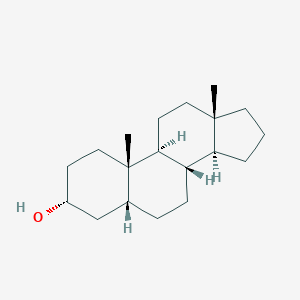
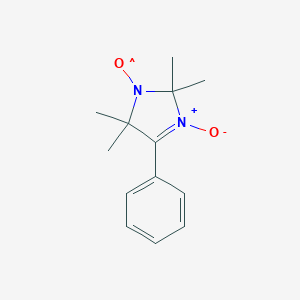
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
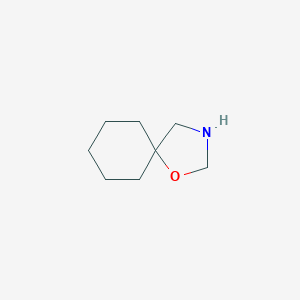
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
